molecular formula C23H25N3OS B2647892 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1206993-87-4

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2647892
CAS No.: 1206993-87-4
M. Wt: 391.53
InChI Key: UPEVSFJBGGOTMR-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring an imidazole ring substituted with benzyl and phenyl groups, a thioether linkage, and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution with Benzyl and Phenyl Groups: The imidazole ring is then substituted with benzyl and phenyl groups through nucleophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is introduced by reacting the substituted imidazole with a thiol compound under basic conditions.

    Attachment of the Piperidinyl Ethanone Moiety: Finally, the piperidinyl ethanone moiety is attached via an alkylation reaction, where the thioether intermediate reacts with a piperidinyl ethanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and phenyl groups on the imidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced materials and catalysts.

Mechanism of Action

The mechanism of action for any biological activity of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its interaction with specific molecular targets. The imidazole ring might interact with enzymes or receptors, modulating their activity. The thioether and piperidinyl ethanone moieties could also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-phenylimidazole: Lacks the thioether and piperidinyl ethanone moieties.

    2-(Phenylthio)imidazole: Lacks the benzyl and piperidinyl ethanone moieties.

    1-(Piperidin-1-yl)ethanone: Lacks the imidazole ring and thioether linkage.

Uniqueness

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel organic molecule characterized by its unique structural features, which include an imidazole ring, a thioether linkage, and a piperidine moiety. These components suggest potential for diverse biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2SC_{18}H_{22}N_2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structure can be broken down into key functional groups:

Functional Group Description
Imidazole RingKnown for diverse biological activities including antimicrobial and anticancer properties.
Thioether LinkageMay enhance reactivity and biological interactions.
Piperidine MoietyOften associated with psychoactive and analgesic effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been shown to inhibit the growth of various bacterial strains. The thioether linkage may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Anticancer Potential

The imidazole moiety is frequently linked to anticancer activity. Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis through mitochondrial pathways.

Neuropharmacological Effects

Piperidine-containing compounds have been investigated for their neuropharmacological effects. Preliminary studies suggest that This compound may exhibit anxiolytic or analgesic properties, potentially through modulation of neurotransmitter systems.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with thioether linkages showed enhanced activity compared to their counterparts without such modifications.

Study 2: Anticancer Efficacy

In vitro assays were conducted on MCF-7 and HeLa cell lines using synthesized imidazole derivatives. The study found that compounds with similar structural features to This compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity.

Structure–Activity Relationship (SAR)

The biological activity of 2-((1-benzyl-5-phenyl-1H-imidazol-2-y)thio)-1-(piperidin-1-y)ethanone can be attributed to specific structural features:

Structural Feature Impact on Activity
Imidazole RingContributes to antimicrobial and anticancer properties.
Thioether LinkageEnhances membrane permeability and bioactivity.
Piperidine MoietyPotentially modulates neuropharmacological effects.

Properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c27-22(25-14-8-3-9-15-25)18-28-23-24-16-21(20-12-6-2-7-13-20)26(23)17-19-10-4-1-5-11-19/h1-2,4-7,10-13,16H,3,8-9,14-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEVSFJBGGOTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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